

# CAS number and molecular formula of Lincomycin-d3

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## Compound of Interest

Compound Name: *Lincomycin-d3*

Cat. No.: *B15558634*

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## Lincomycin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Lincomycin-d3**, a deuterated analog of the lincosamide antibiotic Lincomycin. This guide is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and a clear visualization of a key experimental workflow.

## Core Data Summary

**Lincomycin-d3** is the deuterium-labeled form of Lincomycin, an antibiotic produced by *Streptomyces lincolnensis*. It is frequently used as an internal standard in pharmacokinetic studies due to its similar chemical properties to Lincomycin, with the key difference being its increased mass from the deuterium atoms.

| Property          | Value  | Source(s)    |
|-------------------|--|--------------|
| Molecular Formula | C <sub>18</sub> H <sub>31</sub> D <sub>3</sub> N <sub>2</sub> O <sub>6</sub> S | [1][2][3][4] |
| Molecular Weight  | ~409.56 g/mol  | [1][2][3]    |
| CAS Number        | 154-21-2 (unlabeled)   | [1][2]       |
| Synonyms          | Lincocin-d3, Lincogap-d3   | [4]          |

## Mechanism of Action

Lincomycin, and by extension its deuterated form, functions by inhibiting bacterial protein synthesis.[5] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[6] This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and ultimately halting protein elongation.[7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[7]

## Experimental Protocols

Below are detailed methodologies for key experiments involving Lincomycin and its deuterated analog, **Lincomycin-d3**.

### Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following broth microdilution method is a standard procedure for determining the MIC of Lincomycin.[3][8]

Materials:

- Lincomycin standard solution
- Bacterial culture in logarithmic growth phase
- Mueller-Hinton Broth (MHB) or other appropriate growth medium[3]
- Sterile 96-well microtiter plates[3]

- Pipettes and sterile tips
- Incubator

#### Procedure:

- Preparation of Lincomycin Dilutions: Prepare a series of two-fold serial dilutions of Lincomycin in the growth medium within the 96-well plate. The concentration range should be selected to bracket the expected MIC of the test organism.[8]
- Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[3]
- Inoculation: Add the prepared bacterial inoculum to each well containing the Lincomycin dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (medium only).
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[3]
- Result Interpretation: The MIC is determined as the lowest concentration of Lincomycin at which there is no visible growth (turbidity) in the well.[5]

## Pharmacokinetic Analysis using UHPLC-MS/MS with Lincomycin-d3 as an Internal Standard

**Lincomycin-d3** is an ideal internal standard for quantifying Lincomycin in biological matrices like plasma or tissue due to its similar extraction and ionization properties.[7]

#### Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[7]

#### Sample Preparation:

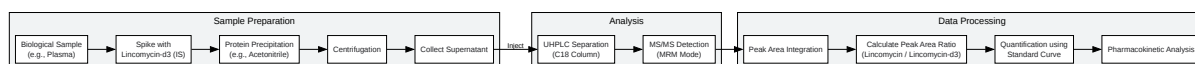
- Spiking: To a known volume of the biological sample (e.g., plasma), add a known amount of **Lincomycin-d3** solution (internal standard).
- Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Supernatant Collection: Collect the supernatant containing Lincomycin and **Lincomycin-d3** for analysis.

#### UHPLC-MS/MS Analysis:

- Chromatographic Separation: Inject the prepared sample onto a suitable C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate) and an organic component (e.g., acetonitrile) to separate Lincomycin from other matrix components.[\[9\]](#)
- Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Lincomycin and **Lincomycin-d3**.[\[7\]](#) For example, a transition for Lincomycin could be  $m/z$  407.0 > 359.4, and for **Lincomycin-d3**,  $m/z$  409.8 > 129.[\[7\]](#)
- Quantification: The concentration of Lincomycin in the sample is determined by comparing the peak area ratio of the analyte (Lincomycin) to the internal standard (**Lincomycin-d3**) against a standard curve prepared with known concentrations of Lincomycin.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of Lincomycin utilizing **Lincomycin-d3** as an internal standard.



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A typical workflow for a pharmacokinetic study of Lincomycin.

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